1-[2-(4-chlorophenoxy)ethyl]-2-[(E)-2-(furan-2-yl)ethenyl]-1H-benzimidazole
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Overview
Description
1-[2-(4-CHLOROPHENOXY)ETHYL]-2-[(1E)-2-(FURAN-2-YL)ETHENYL]-1H-1,3-BENZODIAZOLE is an organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a chlorophenoxyethyl group and a furan-2-ylethenyl group attached to a benzodiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-CHLOROPHENOXY)ETHYL]-2-[(1E)-2-(FURAN-2-YL)ETHENYL]-1H-1,3-BENZODIAZOLE typically involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Chlorophenoxyethyl Group: The chlorophenoxyethyl group can be introduced via a nucleophilic substitution reaction using 4-chlorophenol and an appropriate alkylating agent.
Addition of the Furan-2-ylethenyl Group: The furan-2-ylethenyl group can be added through a Heck reaction, where the benzodiazole derivative is reacted with a furan-2-yl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-CHLOROPHENOXY)ETHYL]-2-[(1E)-2-(FURAN-2-YL)ETHENYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxyethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
1-[2-(4-CHLOROPHENOXY)ETHYL]-2-[(1E)-2-(FURAN-2-YL)ETHENYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(4-CHLOROPHENOXY)ETHYL]-2-[(1E)-2-(FURAN-2-YL)ETHENYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-Chlorophenyl)ethyl]-2-(1,1-dimethylethyl)-oxirane
- Difenoconazole
- 4-Hydroxy-2-quinolones
Uniqueness
1-[2-(4-CHLOROPHENOXY)ETHYL]-2-[(1E)-2-(FURAN-2-YL)ETHENYL]-1H-1,3-BENZODIAZOLE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H17ClN2O2 |
---|---|
Molecular Weight |
364.8 g/mol |
IUPAC Name |
1-[2-(4-chlorophenoxy)ethyl]-2-[(E)-2-(furan-2-yl)ethenyl]benzimidazole |
InChI |
InChI=1S/C21H17ClN2O2/c22-16-7-9-18(10-8-16)26-15-13-24-20-6-2-1-5-19(20)23-21(24)12-11-17-4-3-14-25-17/h1-12,14H,13,15H2/b12-11+ |
InChI Key |
DMOJLRILILUKHU-VAWYXSNFSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(N2CCOC3=CC=C(C=C3)Cl)/C=C/C4=CC=CO4 |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCOC3=CC=C(C=C3)Cl)C=CC4=CC=CO4 |
Origin of Product |
United States |
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